

N-sec-Butylphthalimide: A Technical Overview and Comparative Analysis

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Compound of Interest

Compound Name: *N-sec-Butylphthalimide*

Cat. No.: *B157837*

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CAS Number: 10108-61-9

This technical guide provides a comprehensive overview of **N-sec-Butylphthalimide**, focusing on its chemical identity. Due to the limited availability of detailed experimental data for **N-sec-Butylphthalimide** in publicly accessible literature, this document also presents a thorough analysis of its structural isomer, N-butylphthalimide (CAS: 1515-72-6), for which extensive data is available. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals by highlighting the potential influence of isomeric structures on chemical and biological properties.

Physicochemical Properties

While specific experimental data for **N-sec-Butylphthalimide** is sparse, some basic properties can be identified. In contrast, the physicochemical properties of N-butylphthalimide are well-documented and are presented here for comparative purposes.

Property	N-sec-Butylphthalimide (CAS: 10108-61-9)	N-butylphthalimide (CAS: 1515-72-6)
Molecular Formula	C ₁₂ H ₁₃ NO ₂ [1]	C ₁₂ H ₁₃ NO ₂ [2]
Molecular Weight	203.24 g/mol [1]	203.24 g/mol [2]
Appearance	Not specified	White to off-white crystalline solid[3]
Melting Point	Not specified	32-36 °C[4]
Boiling Point	Not specified	309.90 °C (estimated)[5]
Solubility	Not specified	Insoluble in water; soluble in organic solvents like ethanol and acetone[3]
LogP (o/w)	Not specified	2.02 to 3.15[2]

Synthesis of N-Alkylphthalimides: A General Overview

The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of primary amines (via the Gabriel synthesis) and in the development of various biologically active molecules. Several general methods for the synthesis of N-alkylphthalimides are well-established.

Experimental Protocol: Synthesis of N-butylphthalimide from Phthalic Anhydride and n-Butylamine

This protocol describes a common method for the synthesis of N-butylphthalimide, which can be adapted for the synthesis of other N-alkylphthalimides.

Materials:

- Phthalic anhydride
- n-Butylamine

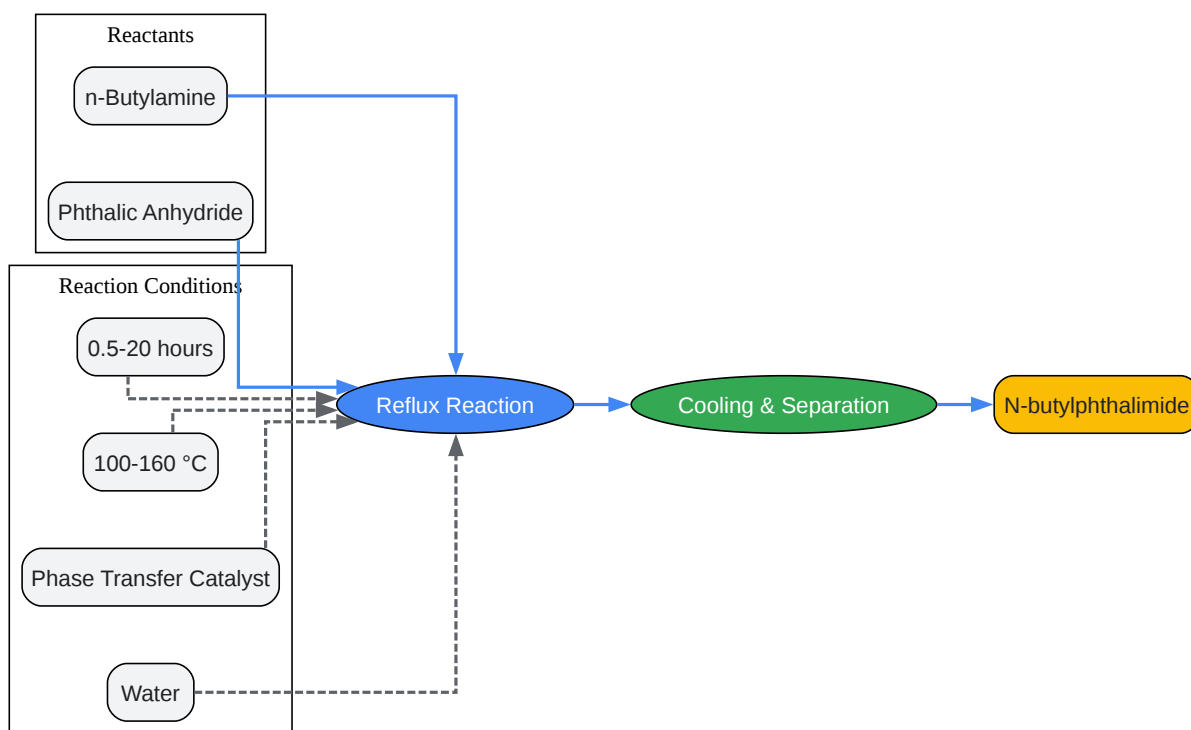
- Phase transfer catalyst (e.g., tetrabutylammonium chloride)
- Water (solvent)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separating funnel

Procedure:

- To a round-bottom flask, add phthalic anhydride, n-butylamine, and a catalytic amount of a phase transfer catalyst.
- Add water as the solvent and stir the mixture.
- Heat the reaction mixture to reflux (100-160 °C) and maintain for 0.5-20 hours.[6]
- After the reaction is complete, cool the mixture to 55-65 °C.
- Transfer the mixture to a separating funnel and allow it to stand and separate into layers.
- Separate the organic layer, which contains the N-butylphthalimide product, typically as a pale yellow oily liquid.[6]
- Further purification can be achieved by washing with warm water and allowing the product to crystallize upon cooling.



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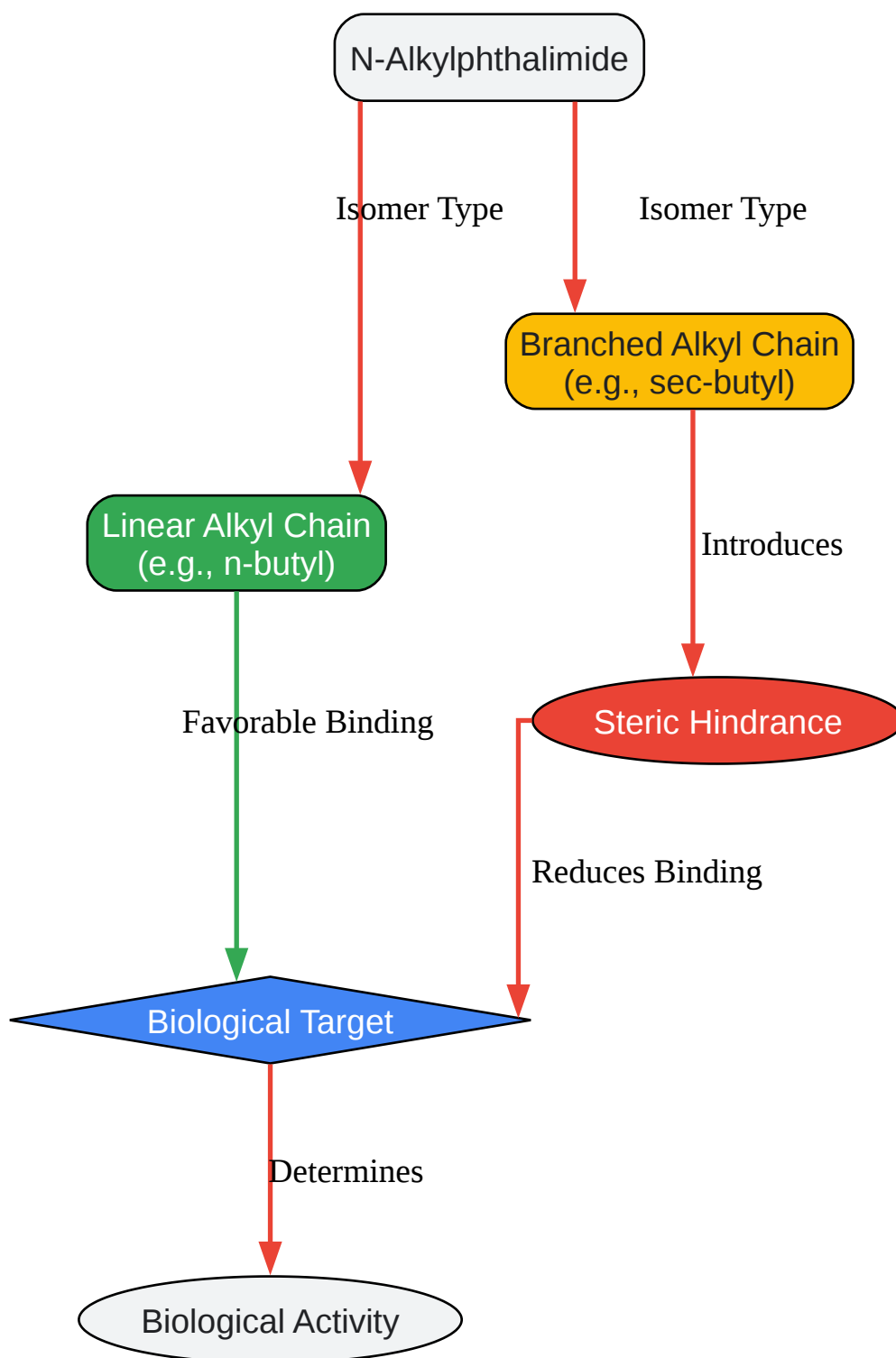
Caption: Synthesis workflow for N-butylphthalimide.

Biological Activity and Structure-Activity Relationship

While specific biological data for **N-sec-Butylphthalimide** is lacking, research on related N-alkylphthalimides provides valuable insights into their potential activities. N-butylphthalimide, for instance, has been investigated for its antimicrobial and anti-inflammatory properties.

One study has indicated that branched-chain analogs, such as **N-sec-butylphthalimide**, generally exhibit reduced biological activity compared to their linear counterparts like N-butylphthalimide.^[2] This is attributed to steric hindrance introduced by the branched alkyl group, which can impede optimal binding to biological targets.^[2] This suggests that the linear alkyl chain in N-butylphthalimide provides a more favorable structure-activity relationship for certain biological interactions.^[2]

The phthalimide core itself is a key pharmacophore found in various bioactive compounds. The biological activity of N-substituted phthalimides is significantly influenced by the nature of the substituent on the nitrogen atom. For example, the lipophilicity conferred by the butyl group in N-butylphthalimide is thought to enhance its membrane permeability and, consequently, its biological activity.^[2]



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Caption: Structure-activity relationship of N-alkylphthalimides.

Conclusion

N-sec-Butylphthalimide, identified by the CAS number 10108-61-9, remains a compound with limited characterization in the scientific literature. While its synthesis can be inferred from general methods for N-alkylphthalimides, specific experimental protocols, quantitative data, and biological activity profiles are not readily available.

In contrast, its isomer, N-butylphthalimide, is a well-studied compound with documented synthesis procedures and biological activities. Comparative analysis suggests that the branched structure of the sec-butyl group in **N-sec-Butylphthalimide** may lead to reduced biological efficacy compared to the linear n-butyl group, primarily due to steric hindrance.

For researchers and drug development professionals, this highlights a knowledge gap and an opportunity for further investigation into the properties and potential applications of **N-sec-Butylphthalimide**. Future studies are warranted to elucidate its physicochemical properties, develop optimized synthesis protocols, and explore its biological activity in comparison to its more studied linear isomer.

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